molecular formula C18H13ClN2O5S B4302729 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

Cat. No.: B4302729
M. Wt: 404.8 g/mol
InChI Key: WBZZLPSIKRXNBE-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid is a complex organic compound that features a benzothiophene ring, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
  • **3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid

Uniqueness

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5S/c19-16-12-6-1-2-7-14(12)27-17(16)18(24)20-13(9-15(22)23)10-4-3-5-11(8-10)21(25)26/h1-8,13H,9H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZZLPSIKRXNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

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